molecular formula C9H6N2O B14061290 1,6-Naphthyridine-2-carbaldehyde

1,6-Naphthyridine-2-carbaldehyde

Cat. No.: B14061290
M. Wt: 158.16 g/mol
InChI Key: PCWMRRMFCMNHIW-UHFFFAOYSA-N
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Description

1,6-Naphthyridine-2-carbaldehyde is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms. The presence of an aldehyde group at the second position of the naphthyridine ring system makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Preparation Methods

The synthesis of 1,6-naphthyridine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization and subsequent oxidation to introduce the aldehyde group . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product. These methods may include the use of catalysts and optimized reaction conditions to enhance efficiency and scalability .

Chemical Reactions Analysis

1,6-Naphthyridine-2-carbaldehyde undergoes a variety of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of 1,6-naphthyridine .

Scientific Research Applications

1,6-Naphthyridine-2-carbaldehyde has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,6-naphthyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease progression. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of their activity. Additionally, the naphthyridine ring system can interact with DNA or RNA, affecting their function and stability .

Properties

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

1,6-naphthyridine-2-carbaldehyde

InChI

InChI=1S/C9H6N2O/c12-6-8-2-1-7-5-10-4-3-9(7)11-8/h1-6H

InChI Key

PCWMRRMFCMNHIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=NC=C2)C=O

Origin of Product

United States

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